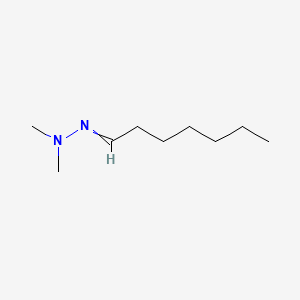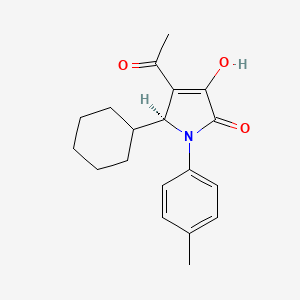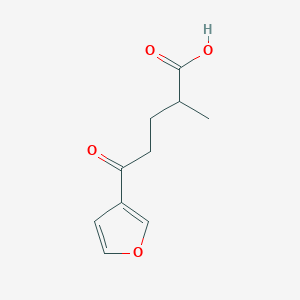
(S)-Batatic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an enantiomer of batatic acid, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Batatic acid typically involves enantioselective methods to ensure the production of the desired enantiomer. One common approach is the asymmetric synthesis, which can be achieved through the use of chiral catalysts or chiral auxiliaries. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and purity of the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
(S)-Batatic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
(S)-Batatic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: this compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of (S)-Batatic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
(S)-Batatic acid can be compared with other similar compounds, such as:
®-Batatic acid: The enantiomer of this compound, which has a different three-dimensional arrangement and may exhibit different chemical and biological properties.
Succinic acid: A dicarboxylic acid with similar functional groups but lacking the chiral center.
Valeric acid: A fatty acid with a similar carbon chain length but different functional groups.
The uniqueness of this compound lies in its chiral nature, which allows it to interact with other chiral molecules in a specific manner, making it valuable in asymmetric synthesis and chiral recognition studies.
特性
CAS番号 |
496-07-1 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC名 |
5-(furan-3-yl)-2-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C10H12O4/c1-7(10(12)13)2-3-9(11)8-4-5-14-6-8/h4-7H,2-3H2,1H3,(H,12,13) |
InChIキー |
IVEUNBPJQOKPGL-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(=O)C1=COC=C1)C(=O)O |
melting_point |
88.5 - 89.5 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


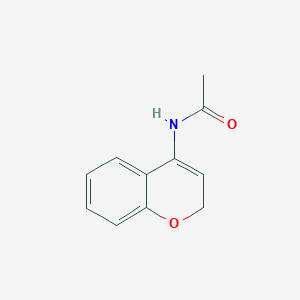
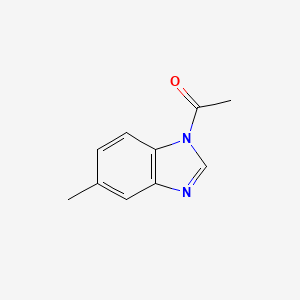
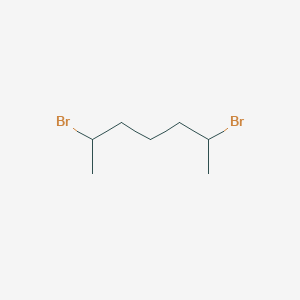
![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
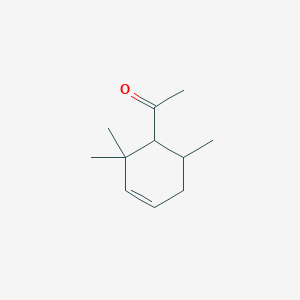
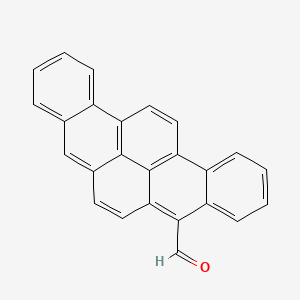
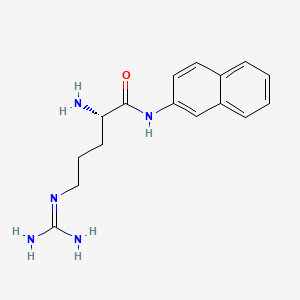
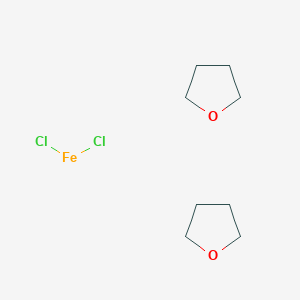
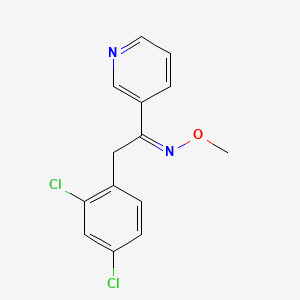
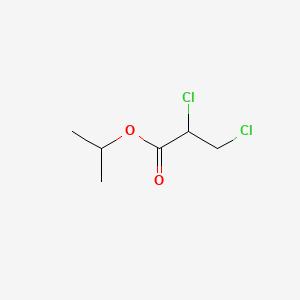
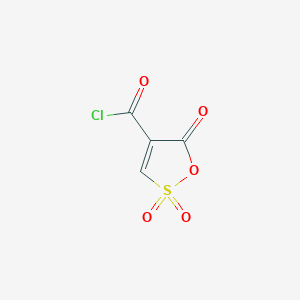
![Isoindolo[2,1-f]phenanthridin-10(14bH)-one](/img/structure/B13808458.png)
